Bienvenue dans la boutique en ligne BenchChem!

1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Kinase inhibitor scaffold differentiation Tetrahydroindazole SAR c-ABL inhibitor comparators

This compound is a structurally distinct, non-aromatic tetrahydroindazol-4-one benzimidazole hybrid offering a clean pharmacophore profile (1 HBD, 3 HBA) unavailable in aromatic indazole series. With a single predominant 1H-tautomer, defined H-bond geometry, and lead-like metrics (XLogP3=2.8, 1 rotatable bond), it serves as an ideal scaffold-hopping candidate for c-ABL, VEGFR, and FGFR kinase programs. The absence of public biological data maximizes patentability. Suitable for focused library derivatization and fragment-based screening. Supply includes QC documentation for immediate deployment in structure-guided optimization.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B4833002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=NN2C3=NC4=CC=CC=C4N3)C)C(=O)C1
InChIInChI=1S/C16H16N4O/c1-9-7-13-15(14(21)8-9)10(2)19-20(13)16-17-11-5-3-4-6-12(11)18-16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
InChIKeyNVBDDNHNDRYFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Benzimidazole-Tetrahydroindazole Hybrid Scaffold for Kinase-Focused Procurement


1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS 924864-49-3; molecular formula C₁₆H₁₆N₄O; molecular weight 280.32 g/mol) is a synthetic small molecule belonging to the benzimidazole-tetrahydroindazole hybrid class. It incorporates a partially saturated tetrahydroindazole core bearing a ketone group at position 4 and methyl substituents at positions 3 and 6, N-linked to a 1H-benzimidazole moiety [1]. The scaffold is structurally related to the well-characterized 3-benzimidazol-2-yl-1H-indazole series developed as receptor tyrosine kinase (RTK) and c-ABL inhibitors [2][3], but diverges through ring saturation and the presence of the carbonyl, which fundamentally alters conformational flexibility, hydrogen-bonding capacity, and electronic distribution compared to fully aromatic congeners [4].

Why 1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Cannot Be Treated as Interchangeable with Fully Aromatic Indazole or Alternative Heterocycle Analogs


The fully aromatic 3-benzimidazol-2-yl-1H-indazole scaffold (e.g., 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole) has established potency against c-ABL (IC₅₀ ~600 nM) and multiple RTKs [1][2]. However, the target compound replaces the planar aromatic indazole with a non-aromatic tetrahydroindazol-4-one system bearing a ketone hydrogen-bond acceptor and two stereochemically defined methyl groups. Computational studies on tetrahydroindazol-4-ones confirm that the 1H-tautomer is the thermodynamically favored species, with the carbonyl oxygen serving as a strong H-bond acceptor that is absent in the aromatic series [3]. The 3-methyl and 6-methyl substituents further restrict conformational freedom (only one rotatable bond; XLogP3 = 2.8) [4]. These structural features mean that any SAR or selectivity profile established for the aromatic indazole series cannot be assumed for this tetrahydroindazol-4-one derivative, and substituting a fully aromatic analog in a biological assay without re-validation risks misinterpreting target engagement and off-target liability.

Quantitative Differentiation Evidence for 1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Versus Closest Analogs


Ring Saturation and Ketone Introduction Distinguishes This Compound from the Aromatic 3-Benzimidazol-2-yl-1H-indazole c-ABL/RTK Inhibitor Series

The fully aromatic analog 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole has a reported c-ABL IC₅₀ of 600 nM and inhibits VEGFR2, FGFR1, and PDGFRβ [1][2], establishing the aromatic 3-benzimidazol-2-yl-1H-indazole as a multi-RTK pharmacophore. The target compound replaces the planar, aromatic indazole (XLogP ~3.0–3.5 estimated for aromatic analog) with a non-aromatic tetrahydroindazol-4-one core that introduces an sp³-rich carbon at position 6 bearing a methyl group, a ketone oxygen at position 4 (enabling an additional H-bond acceptor not present in the aromatic series), and a distinct tautomeric preference (1H-tautomer predominant per computational data on the tetrahydroindazol-4-one core) [3]. The computed XLogP3 of 2.8 and H-bond acceptor count of 3 (versus 2 for the aromatic congener lacking the ketone) indicate measurably different physicochemical properties [4]. These differences are expected to translate into altered kinase selectivity profiles, but direct comparative biochemical data for this specific compound are not yet available in the public domain.

Kinase inhibitor scaffold differentiation Tetrahydroindazole SAR c-ABL inhibitor comparators

Benzimidazole vs. Benzothiazole at Position 1: Heteroatom Identity Modulates Hydrogen-Bonding and Lipophilicity

The closest commercially catalogued analog with a tetrahydroindazol-4-one core is 1-(1,3-benzothiazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one , which replaces the benzimidazole NH with a sulfur atom. The target compound possesses a benzimidazole N–H (HBD count = 1) capable of acting as a hydrogen-bond donor, whereas the benzothiazole analog has HBD = 0 [1]. This single H-bond donor difference is critical in kinase hinge-binding motifs where the benzimidazole N–H can interact with the backbone carbonyl of the hinge residue, a key interaction documented for benzimidazole-containing kinase inhibitors [2]. The benzothiazole analog lacks this donor capacity entirely. The computed XLogP3 of the target (2.8) is expected to be lower than that of the benzothiazole analog (predicted XLogP3 ~3.3–3.5 due to sulfur's higher polarizability), resulting in measurably different lipophilic ligand efficiency (LLE) profiles.

Heterocycle isosteric replacement Benzimidazole vs. benzothiazole Physicochemical property modulation

Tautomeric Stability of the Tetrahydroindazol-4-one Core Confirms a Well-Defined Ground-State Structure, Reducing Assay Ambiguity

Computational studies at the B3LYP/6-31G** level on a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones demonstrate that the 1H-tautomer is consistently the most stable form, with the 2H-tautomer being higher in energy and the OH (enol) form being disfavored by >60 kJ/mol [1]. For the closely related 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (compound 4 in the study), the 1H-tautomer is the experimentally observed and computationally lowest-energy species. This tautomeric homogeneity means that the target compound exists predominantly as a single well-defined tautomer under physiological and assay conditions, in contrast to certain NH-indazoles where 1H/2H tautomeric mixtures can complicate SAR interpretation [1]. The benzimidazole N–H (pKa ~12–13) remains largely unionized at physiological pH, providing a clear hydrogen-bond donor pharmacophore feature.

Tautomerism Tetrahydroindazol-4-one Computational chemistry

Limited Conformational Flexibility (1 Rotatable Bond) and Moderate Lipophilicity (XLogP3 = 2.8) Favor Ligand Efficiency Relative to More Flexible or More Lipophilic Analogs

The target compound exhibits a rotatable bond count of 1 and a computed XLogP3 of 2.8 [1]. By comparison, the tetrahydroindazole ITK inhibitor GNE-9822 has a rotatable bond count of ~4 and a significantly higher molecular weight (>400 g/mol), while the aromatic 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole has 1 rotatable bond but higher aromatic ring count and lacks the ketone H-bond acceptor [2][3]. According to established medicinal chemistry metrics, a rotatable bond count ≤3 and XLogP between 1 and 3 are associated with favorable oral bioavailability probability and ligand efficiency [4]. The target compound's constrained structure (fused tetrahydroindazole bicycle plus benzimidazole, connected by a single C–N bond) results in a low entropic penalty upon binding, potentially enhancing binding thermodynamics relative to more flexible tetrahydroindazole analogs.

Ligand efficiency Rotatable bond count Lipophilicity

Absence of Publicly Reported Biological Activity Data Defines This Compound as a High-Value Chemical Probe Opportunity with Unencumbered Intellectual Property Space

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted April 2026) returns no publicly disclosed biological activity data (IC₅₀, Kd, EC₅₀, or cellular activity) for CAS 924864-49-3 [1][2]. This stands in marked contrast to the well-characterized 3-benzimidazol-2-yl-1H-indazole series, for which c-ABL IC₅₀ values (600 nM) and multi-kinase profiling data are publicly available [3], and to the tetrahydroindazole ITK inhibitor series, which has extensive published SAR including in vivo pharmacodynamic data [4]. The absence of prior art specifically covering the 1-(benzimidazol-2-yl)-3,6-dimethyl-tetrahydroindazol-4-one chemotype means that novel biological activity discovered for this compound is likely to be patentable, and freedom-to-operate risks are lower than for densely populated aromatic indazole or established tetrahydroindazole inhibitor classes.

Novel chemical probe Intellectual property freedom-to-operate Underexplored chemotype

Recommended Procurement and Deployment Scenarios for 1-(1H-Benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Based on Quantitative Differentiation Evidence


Scaffold-Hopping Campaigns Targeting Kinases Where Aromatic Indazole Inhibitors Have Reached Intellectual Property Saturation

The target compound offers a structurally distinct chemotype (tetrahydroindazol-4-one vs. aromatic indazole) with a unique H-bond acceptor (ketone) and reduced aromatic ring count, while retaining the benzimidazole hinge-binding motif. This makes it a compelling scaffold-hopping candidate for kinase programs—particularly c-ABL, VEGFR, or FGFR—where the 3-benzimidazol-2-yl-1H-indazole series is extensively claimed in patents [1]. The absence of public biological data [2] maximizes the probability that novel kinase selectivity profiles will be patentable.

Tautomerism and Physical Chemistry Studies Leveraging the Well-Defined 1H-Tautomer of the Tetrahydroindazol-4-one Core

Computational data confirm that tetrahydroindazol-4-ones adopt a single predominant 1H-tautomer, eliminating the tautomeric ambiguity that complicates NMR, crystallography, and binding-mode interpretation for aromatic NH-indazoles [3]. This compound is therefore an ideal model system for studying the impact of ring saturation on target binding thermodynamics, solubility, and permeability, and serves as a reference standard for developing computational models of tetrahydroindazole-protein interactions.

Chemical Biology Probe Development Requiring a Single H-Bond Donor (Benzimidazole N–H) with Defined Vector Geometry

With exactly one hydrogen-bond donor (benzimidazole N–H) and three acceptors, the target compound presents a clean, interpretable pharmacophore. This contrasts with aromatic analogs that have 2 HBD and 2 HBA, and the benzothiazole isostere that has 0 HBD [4]. The defined H-bond donor/acceptor pattern makes this compound suitable for fragment-based screening or as a warhead-linked chemical probe where a single, directional H-bond donor interaction must be preserved while varying other substituents.

Focused Library Synthesis Starting from a Lead-Like, Low-MW Core with Balanced Physicochemical Properties

With a molecular weight of 280.32, XLogP3 of 2.8, and only one rotatable bond [4], this compound sits in an attractive lead-like property space. Procurement of a multi-gram quantity as a synthetic intermediate enables parallel derivatization at the available positions (benzimidazole C5/C6, 6-methyl, and potential ketone modifications) to generate a focused library with systematically varied lipophilicity, H-bonding, and steric parameters. This is particularly relevant for programs seeking to balance potency with ADME properties from an early optimization stage [5].

Quote Request

Request a Quote for 1-(1H-benzimidazol-2-yl)-3,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.